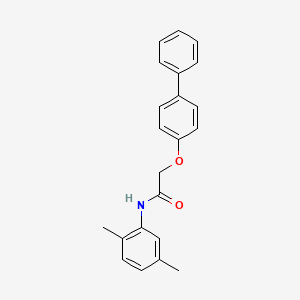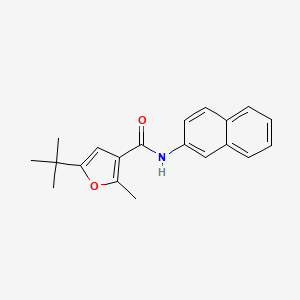![molecular formula C17H20N4O3S B5568420 (1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5568420.png)
(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related bicyclic compounds involves intricate chemical reactions designed to achieve specific molecular configurations. For example, a series of esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol were synthesized and studied, showcasing the complexity involved in constructing bicyclic frameworks similar to our compound of interest (Fernández et al., 1995). Such studies highlight the challenges and strategies in synthesizing bicyclic compounds with specific functional groups and structural features.
Molecular Structure Analysis
The molecular structure of bicyclic compounds closely related to "(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" reveals intricate details about their conformation and geometry. For instance, X-ray diffraction studies have provided insights into the conformational preferences of these molecules, showing an almost perfect chair-chair conformation with equatorial positioning of substituents, which significantly affects their chemical behavior and interactions (Fernández et al., 1995).
Chemical Reactions and Properties
The chemical reactions and properties of bicyclic compounds are influenced by their unique structures. Studies have explored reactions such as methylation with dimethyl carbonate under microwave irradiation, highlighting efficient methods to modify such molecules for various applications (Shieh, Dell, & Repič, 2001). These reactions are crucial for understanding the reactivity and potential functionalization of the compound .
Physical Properties Analysis
The physical properties of similar bicyclic compounds, such as solubility, melting point, and crystalline structure, provide valuable information for their practical application. For example, the crystal structure of certain diazabicyclo[3.3.1]nonane derivatives has been determined, offering insights into the stability and solid-state properties of these molecules (Mara et al., 1982).
Chemical Properties Analysis
Understanding the chemical properties, such as acidity, basicity, and nucleophilicity, of bicyclic compounds is essential for their application in chemical synthesis and material science. Studies involving the nucleophilic catalysis with DBU for esterification highlight the potential of bicyclic compounds to participate in or catalyze a variety of chemical reactions (Shieh, Dell, & Repič, 2002).
Wissenschaftliche Forschungsanwendungen
Structural and Conformational Studies
Research has explored the structural and conformational aspects of diazabicyclanones and diazabicyclanols, compounds structurally related to the specified chemical. For example, a study by Gálvez et al. (1985) investigated 3-Methyl-7-alkyl-3,7-diazabicyclo [3.3.1] nonan-9-ones and 9-ols using spectroscopy and X-ray diffraction, revealing insights into their conformation and structure in different solvents and states (Gálvez et al., 1985).
Synthesis and Structural Analysis
The synthesis and structural analysis of esters derived from diazabicyclo[3.3.1]nonan-9-ol have been studied, as outlined in a 1995 study by Fernández et al. This research provides insights into the stereochemical properties of these compounds, which are important for understanding the chemical behavior and potential applications of similar diazabicyclo compounds (Fernández et al., 1995).
Applications in Antitumor Agents
Compounds structurally related to (1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(1,3-thiazol-4-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one have been explored for their potential in antitumor applications. For instance, Stevens et al. (1984) investigated imidazotetrazines with antitumor properties, highlighting the importance of structural and functional groups in medicinal chemistry (Stevens et al., 1984).
Coordination Chemistry
The coordination chemistry of related diazabicyclo compounds, such as the study by Comba et al. (2016) on hexadentate picolinic acid-based bispidine ligands, is another area of interest. This research contributes to understanding how these compounds interact with metal ions, which is crucial for their potential applications in various fields, including catalysis and material science (Comba et al., 2016).
Liposomal Delivery Systems
The diazabicyclo[3.3.1]nonane scaffold has been utilized in designing molecular switches for liposomal delivery systems, as demonstrated by Veremeeva et al. (2021). This research highlights the potential of such compounds in drug delivery and targeted therapy, especially in responding to specific stimuli like pH changes (Veremeeva et al., 2021).
Eigenschaften
IUPAC Name |
(1S,5R)-6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-3-(1,3-thiazole-4-carbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-10-14(11(2)24-19-10)7-21-13-4-3-12(16(21)22)5-20(6-13)17(23)15-8-25-9-18-15/h8-9,12-13H,3-7H2,1-2H3/t12-,13+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQMZNGIOHCFDQ-QWHCGFSZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C3CCC(C2=O)CN(C3)C(=O)C4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)CN2[C@@H]3CC[C@H](C2=O)CN(C3)C(=O)C4=CSC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5568342.png)
![6-acetyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5568345.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-methyl-N-{[3-(2-pyridinyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B5568368.png)
![N-[4-(acetylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5568375.png)
![1-[2-(3,4-dimethylphenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5568377.png)
![2-benzyl-N-[2-(3-pyridinylamino)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5568382.png)

![(3R*,4R*)-3-isopropyl-4-methyl-1-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}pyrrolidin-3-ol](/img/structure/B5568398.png)



![6-fluoro-4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-3,4-dihydro-2(1H)-quinolinone](/img/structure/B5568427.png)
![N-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)-2-(1H-indol-3-yl)acetamide](/img/structure/B5568439.png)
![2-(benzylthio)-5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B5568445.png)